3-シアノ-4-オキソピペリジン-1-カルボン酸tert-ブチル

説明

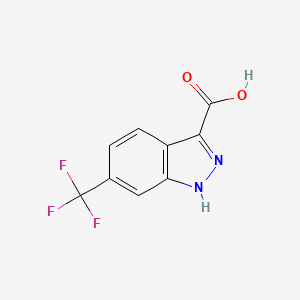

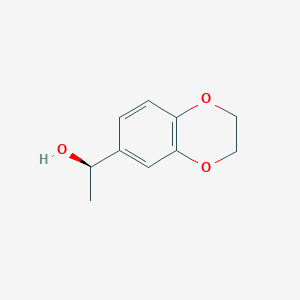

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, also known as 3-Cyano-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (3COP), is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase .

Synthesis Analysis

The synthesis of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate and its derivatives involves the reaction with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Molecular Structure Analysis

The molecular formula of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is C11H16N2O3. The InChI code is 1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a solid substance. It has a molecular weight of 224.26. The compound should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

有機合成

3-シアノ-4-オキソピペリジン-1-カルボン酸tert-ブチルは主に有機合成において使用されます。これは、より複雑な有機化合物の合成のためのビルディングブロックとして機能します。 そのシアノ基とエステル基は、求核付加反応や縮合反応など、さまざまな化学反応を起こすことができるため、汎用性の高い試薬です .

医薬品化学

医薬品化学において、この化合物は医薬品の開発に役立ちます。これは、多くの薬物の基本構造であるピペリジン誘導体の作成に使用できます。 これらの誘導体は、さまざまな生物学的活性を示す可能性があり、しばしば治療薬としての可能性を探求されます .

材料科学

この化合物中のtert-ブチル基は、材料科学の用途において立体障害を導入するために使用できます。 これは、立体障害の増加が安定性や劣化に対する抵抗性などの材料特性を向上させる可能性がある、新しいポリマーやコーティングの設計において特に有用です .

触媒

触媒の分野では、3-シアノ-4-オキソピペリジン-1-カルボン酸tert-ブチルは、触媒用のリガンドを合成するために使用できます。 これらのリガンドは、化学反応の速度と選択性を制御するために使用でき、これは工業プロセスにおいて重要です .

ペプチド合成

この化合物はペプチド合成にも使用されます。tert-ブチルエステル基は、ペプチド合成中のカルボン酸の保護基として機能できます。 ペプチド鎖が組み立てられた後、保護基は穏やかな条件下で除去して目的のペプチドを得ることができます .

農薬研究

最後に、農薬研究では、3-シアノ-4-オキソピペリジン-1-カルボン酸tert-ブチルを使用して、新しい殺虫剤や除草剤の開発のための前駆体となる可能性のある化合物を作成できます。 特にシアノ基は、その反応性のために多くの農薬によく見られる部分です .

作用機序

Target of Action

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a complex compound with a specific target in biological systems. It is suggested that it acts as a fluoroquinolone antibiotic, which primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria.

Mode of Action

The compound interacts with its target, the bacterial DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a critical process for DNA replication and transcription in bacteria. As a result, the bacteria cannot replicate or transcribe their DNA, leading to their death or growth inhibition.

Pharmacokinetics

The compound’s stability under normal storage conditions (sealed and dry at 2-8°C) suggests it may have a reasonable half-life .

Result of Action

The primary result of the action of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is the inhibition of bacterial growth. By preventing DNA supercoiling, the compound inhibits DNA replication and transcription, leading to the death of the bacteria or the inhibition of their growth .

Action Environment

The efficacy and stability of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity. As mentioned, the compound is stable under normal storage conditions (sealed and dry at 2-8°C)

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFTZTMJPFIRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654977 | |

| Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914988-10-6 | |

| Record name | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)

![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)

![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)

![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)